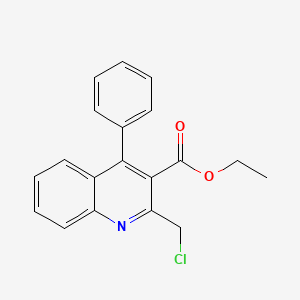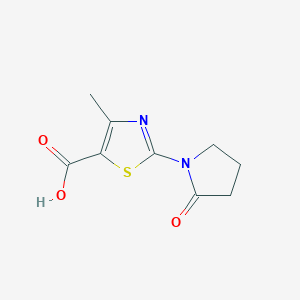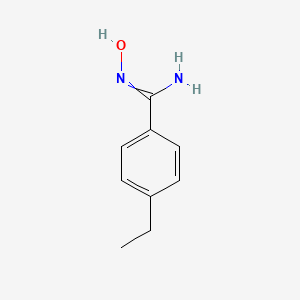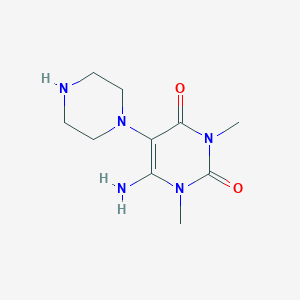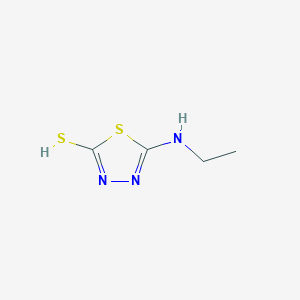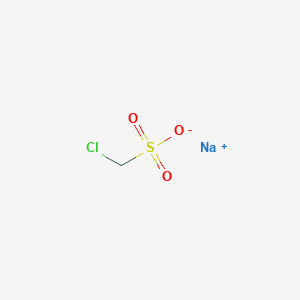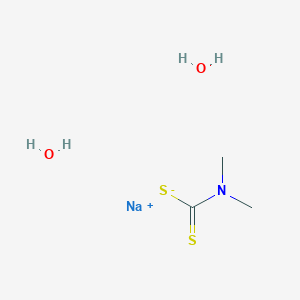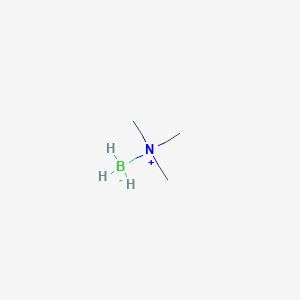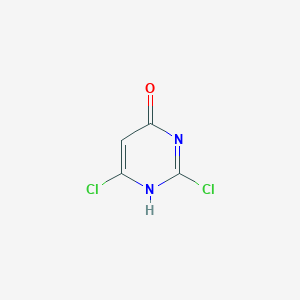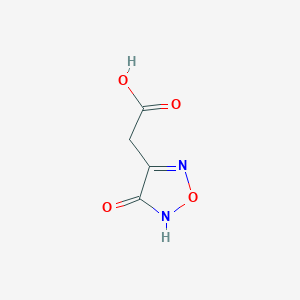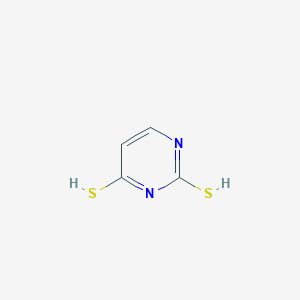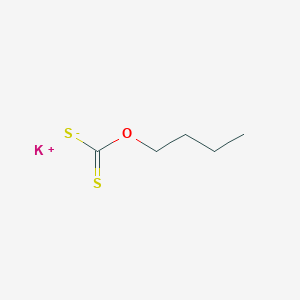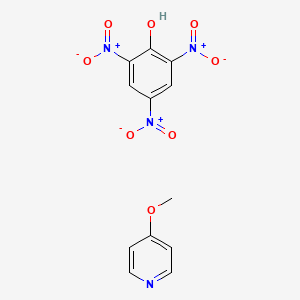![molecular formula C4H8N2NiS4 B7777585 Bis[(methylcarbamothioyl)sulfanyl]nickel](/img/structure/B7777585.png)
Bis[(methylcarbamothioyl)sulfanyl]nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(methylcarbamothioyl)sulfanyl]nickel is a coordination compound featuring nickel as the central metal atom coordinated to two methylcarbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(methylcarbamothioyl)sulfanyl]nickel typically involves the reaction of nickel salts with methylcarbamothioyl ligands under controlled conditions. One common method involves the reaction of nickel(II) chloride with methylcarbamothioyl sulfide in an organic solvent such as ethanol or methanol. The reaction is usually carried out at room temperature and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and solvent composition. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis[(methylcarbamothioyl)sulfanyl]nickel can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines or amines in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) species, while reduction may produce nickel(I) species. Substitution reactions can result in the formation of new coordination compounds with different ligands.
Scientific Research Applications
Bis[(methylcarbamothioyl)sulfanyl]nickel has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of nickel and the effects of different ligands on its properties.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Bis[(methylcarbamothioyl)sulfanyl]nickel involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with molecular targets such as enzymes or receptors, potentially altering their activity. The specific pathways involved depend on the nature of the ligands and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Bis[(methylcarbamothioyl)sulfanyl]cobalt
- Bis[(methylcarbamothioyl)sulfanyl]iron
- Bis[(methylcarbamothioyl)sulfanyl]copper
Uniqueness
Bis[(methylcarbamothioyl)sulfanyl]nickel is unique due to its specific coordination environment and the electronic properties imparted by the nickel center. Compared to similar compounds with different metal centers, it may exhibit distinct reactivity and stability, making it suitable for specific applications in catalysis and material science.
Properties
IUPAC Name |
N-methylcarbamodithioate;nickel(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NS2.Ni/c2*1-3-2(4)5;/h2*1H3,(H2,3,4,5);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMIONIIXZFBFZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)[S-].CNC(=S)[S-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2NiS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
